molecular formula C14H18BrN3O3S2 B2617791 2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole CAS No. 1209538-04-4

2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole

Cat. No. B2617791
CAS RN: 1209538-04-4
M. Wt: 420.34
InChI Key: GINLJLLAEAWNCA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromothiophene, piperidine, and oxadiazole rings would contribute to the overall shape and properties of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom on the thiophene ring, the sulfonyl group, and the nitrogen atoms in the oxadiazole ring. These functional groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its atoms .

Scientific Research Applications

Synthesis and Antibacterial Activity

Synthesis, Spectral Analysis, and Biological Evaluation : Compounds bearing the 1,3,4-oxadiazole moiety have garnered interest due to their significant biological activities. Research demonstrates the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were tested for their activity against butyrylcholinesterase (BChE) enzyme. Molecular docking studies suggested potential for ligand stabilization in the active sites of human BChE protein, indicating therapeutic applications in diseases where BChE inhibitors are relevant (Khalid et al., 2016).

Antibacterial and Anti-enzymatic Potentials : Another study reported the synthesis of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, evaluated for their antibacterial and anti-enzymatic activities. The research highlighted moderate to significant antibacterial effectiveness, offering insights into the development of new antibacterial agents (Nafeesa et al., 2017).

Anticancer Potential

Potential Anticancer Agents : Research into propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole nucleus has shown promising results as anticancer agents. These compounds were synthesized and evaluated for their potential against cancer, with some showing lower IC50 values compared to established drugs. This indicates a promising avenue for the development of new anticancer therapies (Rehman et al., 2018).

Antimicrobial and Anti-Proliferative Activities

N-Mannich Bases with Antimicrobial and Anti-Proliferative Activities : The synthesis of N-Mannich bases from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has been investigated for their antimicrobial and anti-proliferative activities. Compounds showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria, as well as promising anti-proliferative activity against various cancer cell lines, highlighting their potential in antimicrobial and cancer research (Al-Wahaibi et al., 2021).

properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O3S2/c1-9(2)13-16-17-14(21-13)10-5-7-18(8-6-10)23(19,20)12-4-3-11(15)22-12/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINLJLLAEAWNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole

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